6-(二乙氨基)-2-吡嗪羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

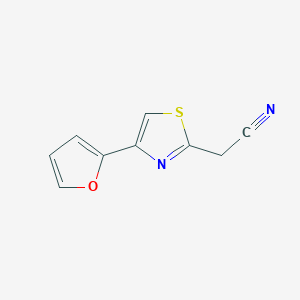

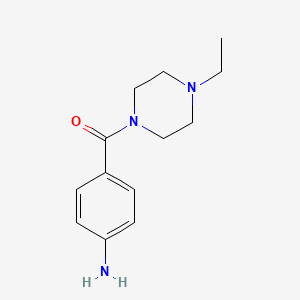

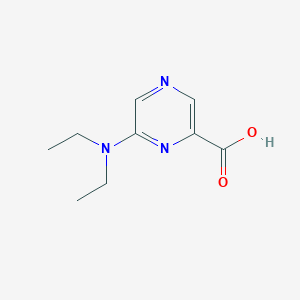

6-(Diethylamino)-2-pyrazinecarboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. Substituents on the pyrazine ring can significantly alter the chemical and biological properties of these compounds. The diethylamino group at the 6-position of the pyrazine ring is an example of a substituent that can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various pyrazine derivatives using different nucleophilic reagents, such as hydrazine hydrate and malononitrile . Additionally, a four-component synthesis method has been reported for the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which involves the reaction of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods highlight the versatility of synthetic approaches to access a variety of pyrazinecarboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further modified with various substituents. The presence of a diethylamino group, as in 6-(Diethylamino)-2-pyrazinecarboxylic acid, can introduce steric and electronic effects that influence the molecule's overall properties. For example, the study of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides demonstrated that the length and electronic nature of the 6-substituent significantly affect the compound's activity . This suggests that the diethylamino group in 6-(Diethylamino)-2-pyrazinecarboxylic acid could also impart unique characteristics to the molecule.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the reaction of 2-cyano-6-chloropyrazine with sodium beta-aminoethanolates can yield a mixture of nitriles and imidoesters, which can be further transformed into thioamides, amides, and amidoximes . These transformations illustrate the reactivity of the pyrazine ring and its potential to form diverse chemical structures with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the antituberculous activity of certain pyrazine derivatives was found to be high, indicating that these compounds can interact effectively with biological targets . Additionally, the quantitative structure-activity relationships of 6-substituted N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamides revealed that hydrophobic and steric effects of the substituents are crucial for their anti-allergic activity . These findings suggest that the physical and chemical properties of 6-(Diethylamino)-2-pyrazinecarboxylic acid would be important for its potential applications in medicinal chemistry.

科学研究应用

抗分枝杆菌和抗真菌活性

6-(二乙氨基)-2-吡嗪羧酸及其衍生物显示出显着的抗分枝杆菌和抗真菌特性。例如,某些与6-(二乙氨基)-2-吡嗪羧酸密切相关的吡嗪羧酸酰胺对结核分枝杆菌和各种真菌菌株表现出高活性,表明在治疗结核病和真菌感染中具有潜在的应用 (Doležal 等,2010)。

在植物生物学中的应用

在植物生物学中,与6-(二乙氨基)-2-吡嗪羧酸密切相关的吡嗪羧酸衍生物被发现可以抑制植物中的乙烯生物合成。乙烯是植物中一种重要的激素,负责果实成熟和花朵衰老。抑制其生物合成的能力表明在农业中具有潜在的应用,特别是在延长农产品保质期方面 (孙等人,2017)。

光谱和热学研究

该化合物已对其热和光谱性质进行了研究。对吡嗪羧酸盐及其衍生物(包括 6-(二乙氨基)-2-吡嗪羧酸)的碱金属配合物进行的研究提供了对它们的热行为、红外、拉曼和核磁共振光谱性质的见解。此类研究对于了解化合物的稳定性和反应性至关重要,这可以为其在各个科学领域的应用提供信息 (Świderski 等,2016)。

新型化合物的合成

该化合物已用于合成各种新型化合物,包括偶氮酞菁和吡嗪羧酰胺。这些化合物在光致发光和作为暗猝灭剂方面具有潜在的应用,表明该化合物在为技术应用开发新材料中发挥着作用 (Kopecky 等,2011)。

属性

IUPAC Name |

6-(diethylamino)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPWXIJOWVANIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethylamino)-2-pyrazinecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)